molecular formula C10H8F5NO B7019682 N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide

N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide

Cat. No.: B7019682
M. Wt: 253.17 g/mol
InChI Key: DFPNPKFAVCUOJJ-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide is a synthetic organic compound characterized by the presence of both difluorophenyl and trifluoroethyl groups

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO/c1-5(17)16-9(10(13,14)15)8-6(11)3-2-4-7(8)12/h2-4,9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPNPKFAVCUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=C(C=CC=C1F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide typically involves the reaction of 2,6-difluoroaniline with a trifluoroethylating agent, followed by acetylation. One common method involves the use of triphenylphosphite as a coupling reagent to facilitate the reaction between 2,6-difluoroaniline and nitrilotriacetic acid . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)acetamide
  • N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazineacetamide
  • N-(2,6-difluorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]acetamide is unique due to the presence of both difluorophenyl and trifluoroethyl groups, which confer distinct chemical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

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